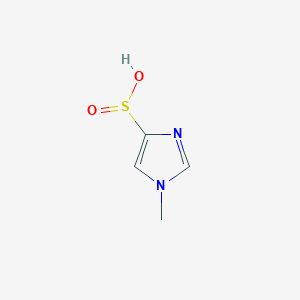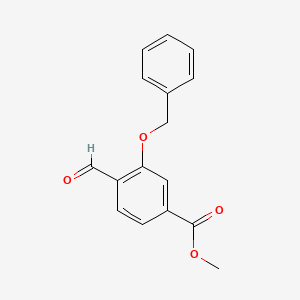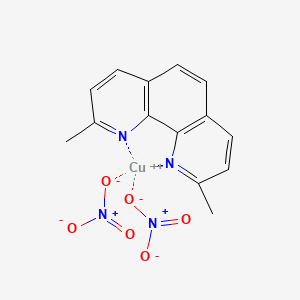
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper is a coordination compound that features a copper ion complexed with 2,9-dimethyl-1,10-phenanthroline and nitrate ions. This compound is known for its unique chemical properties and applications in various fields, including analytical chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper typically involves the reaction of copper(II) nitrate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then isolated by filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The nitrate ligands can be substituted with other anions or ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the copper center.
Reducing Agents: Such as sodium borohydride, can reduce the copper center.
Substitution Reagents: Various anions like chloride or sulfate can replace the nitrate ligands under appropriate conditions.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, products may include higher oxidation state copper complexes.
Reduction Products: Reduced copper complexes with lower oxidation states.
Substitution Products: New coordination compounds with different anions replacing the nitrate ligands.
科学研究应用
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper has several scientific research applications:
Analytical Chemistry: Used as a reagent for the colorimetric determination of copper due to its ability to form colored complexes.
Materials Science: Employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper involves its ability to coordinate with various substrates through its copper center. The 2,9-dimethyl-1,10-phenanthroline ligand stabilizes the copper ion, allowing it to participate in redox reactions and coordinate with other molecules. This coordination ability is crucial for its applications in catalysis and analytical chemistry.
相似化合物的比较
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: The parent ligand used in the synthesis of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper.
1,10-Phenanthroline: A similar ligand without the methyl groups at positions 2 and 9, leading to different coordination properties.
Bathocuproine: A derivative with phenyl substituents at positions 4 and 7, used in similar applications.
Uniqueness
This compound is unique due to the presence of the 2,9-dimethyl-1,10-phenanthroline ligand, which provides steric hindrance and electronic effects that influence the compound’s reactivity and stability. This makes it particularly useful in selective analytical applications and specialized catalytic processes.
属性
分子式 |
C14H12CuN4O6 |
|---|---|
分子量 |
395.81 g/mol |
IUPAC 名称 |
copper;2,9-dimethyl-1,10-phenanthroline;dinitrate |
InChI |
InChI=1S/C14H12N2.Cu.2NO3/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;2*2-1(3)4/h3-8H,1-2H3;;;/q;+2;2*-1 |
InChI 键 |
IKSFNJHOUQUQDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


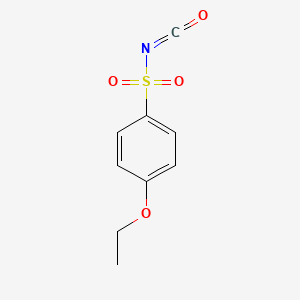
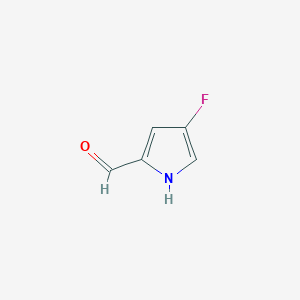
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
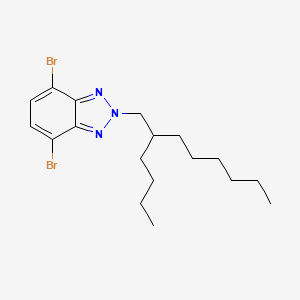



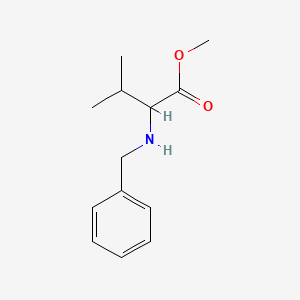
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)

![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
